(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOAOVIKZMOITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of (4-chlorophenyl)[4-(trifluoromethyl)phenyl]methanol.
Substitution: Formation of nitro derivatives or halogenated products depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 μg/ml, indicating strong antibacterial effects with minimal toxicity to human cells .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting gastrointestinal stromal tumors. A derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, exhibited promising in vivo pharmacokinetic profiles and efficacy against various mutant strains resistant to conventional therapies like imatinib . This suggests potential for development into therapeutic agents for resistant cancer types.
Photophysical Properties
The unique structure of this compound lends itself to applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, improving its photophysical characteristics which are crucial for efficient light emission .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated that compounds derived from this compound exhibited significant antibacterial activity against various strains. The study utilized time-kill assays to confirm the bactericidal effects and assessed the compounds' ability to inhibit biofilm formation, which is critical in chronic infections .
| Compound | MIC (μg/ml) | Activity Against |
|---|---|---|
| Compound A | 0.78 | Staphylococcus aureus |
| Compound B | 1.56 | Enterococcus faecalis |
| Compound C | 3.12 | Streptococcus pneumoniae |
Case Study 2: Cancer Therapeutics
In another investigation, researchers explored the efficacy of a derivative of this compound against c-KIT mutant-mediated tumors. The study found that the compound demonstrated significant tumor reduction in mouse models, providing a foundation for future clinical trials aimed at developing new cancer therapies .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Phenyl[4-(Trifluoromethyl)phenyl]methanone (CAS 728-86-9)
- Structure : Lacks the 4-chlorophenyl group, replaced by a simple phenyl ring.
- Physical Properties : Melting point = 114–116°C; molecular weight = 250.22 g/mol .
- Applications: Used as a precursor in organic synthesis.
(4-Chlorophenyl)(4-Hydroxyphenyl)methanone
- Structure : Features a hydroxyl group instead of the trifluoromethyl group.
- Applications: A known Fenofibrate-related compound, highlighting the role of polar substituents in improving solubility and metabolic interactions .
(4-Chlorophenyl)(Tetrahydrofuran-3-yl)methanone
Heterocyclic and Piperazine-Based Analogs
(4-Chlorophenyl)(4-(4-Chlorophenyl)-1H-imidazol-2-yl)methanone (Compound 11c)
- Structure : Incorporates an imidazole ring substituted with a 4-chlorophenyl group.
- Physical Properties : HRMS [M+H]+ = 317.0292; HPLC retention time (tR) = 16.30 min .
Pyridine Derivatives (UDO and UDD)
- Structure: Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
- Bioactivity: Non-azolic CYP51 inhibitors with efficacy against Trypanosoma cruzi, comparable to posaconazole .
- Key Feature : The piperazine and pyridine moieties enhance binding to enzymatic targets, emphasizing the role of nitrogen-containing heterocycles in drug design .
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Substituent Effects on Physicochemical Properties
Biological Activity
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone, often referred to as a benzophenone derivative, has garnered attention in scientific research due to its unique structural features and potential biological activities. The presence of both the chlorophenyl and trifluoromethyl groups enhances its interaction with biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory research.
Chemical Structure and Properties
The compound features a carbonyl group attached to two distinct aromatic rings, one of which contains a trifluoromethyl substituent. This structural arrangement is significant for its lipophilicity and ability to penetrate biological membranes effectively.
| Structural Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances binding affinity to biological targets |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Carbonyl Group | Facilitates hydrogen bonding with biomolecules |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group can form hydrogen bonds with active sites on enzymes or receptors, while the trifluoromethyl group contributes to enhanced membrane permeability and metabolic stability. This dual action may lead to inhibition of specific enzymes or modulation of receptor activity, which is critical in therapeutic contexts.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with trifluoromethyl groups can induce cytotoxic effects in various cancer cell lines. A notable study evaluated the antiproliferative effects against four human cancer cell lines, revealing a strong cytotoxic response with reduced cell viability at concentrations as low as 50 µM .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It demonstrates inhibitory effects against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting these kinases can lead to reduced tumor growth rates in cancer therapies.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Compounds with similar structures have shown comparable inhibition profiles against COX-2 and lipoxygenases .
Case Studies and Research Findings
- Cytotoxicity Assessment
- Kinase Inhibition Studies
- Inflammatory Response Modulation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, aryl halides can react with trifluoromethyl-substituted arylboronic acids under palladium catalysis. Reaction optimization includes using anhydrous solvents (e.g., THF or DCM) and bases like Na₂CO₃. Post-synthesis purification often employs flash chromatography (e.g., DCM:MeOH = 50:1) .
- Key Data : reports yields >95% for analogous compounds using Pd(OAc)₂ and SPhos ligands.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR confirms regiochemistry. For instance, trifluoromethyl groups show distinct ¹⁹F signals at δ -60 to -65 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 317.0292 for Cl-substituted analogs) validates molecular composition .
- HPLC : Purity assessment (e.g., 98.8% purity at tR = 16.30 min) ensures sample integrity .
Advanced Research Questions
Q. How can low yields in the synthesis of this methanone be addressed?
- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aryl rings. Strategies include:
- Catalyst Optimization : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
- Solvent Systems : Polar aprotic solvents (DMF or DMSO) improve solubility of trifluoromethyl groups .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions .
Q. How can contradictions in thermochemical data (e.g., melting points) be resolved?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures phase transitions with ±0.5°C accuracy. For example, reports melting points validated via DSC (59–60°C).
- Computational Validation : Density Functional Theory (DFT) predicts thermodynamic stability. NIST data ( ) highlights discrepancies between experimental and calculated ΔfusH values .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
- Methodological Answer :
- Substituent Variation : Replace Cl or CF3 with electron-withdrawing groups (e.g., NO2) to modulate bioactivity. shows 4-CF3 analogs enhance allosteric modulation of adenosine receptors by 15-fold.
- In Silico Docking : Use AutoDock Vina to predict binding affinities. For example, trifluoromethyl groups improve hydrophobic interactions in tubulin binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
